molecular formula C13H9BrCl2O B12088247 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene

1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene

Cat. No.: B12088247
M. Wt: 332.0 g/mol
InChI Key: AADMLMGSZDWMGW-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- is an aromatic compound characterized by the presence of bromine, chlorine, and phenylmethoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and chlorination of benzene to introduce the bromo and dichloro substituents. This is followed by the introduction of the phenylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:

    Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for this compound.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine and chlorine in the presence of a catalyst such as iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium methoxide in methanol.

    Coupling Reactions: Reagents like arylboronic acids in the presence of palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions with arylboronic acids can yield biaryl compounds.

Scientific Research Applications

Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- involves its interaction with various molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups such as bromine and chlorine enhances its reactivity towards nucleophiles, while the phenylmethoxy group can participate in resonance stabilization, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4-dichlorobenzene
  • 1-Bromo-2,3-dichlorobenzene
  • 1-Bromo-3,4-dichlorobenzene

Uniqueness

Benzene, 1-bromo-2,3-dichloro-4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties compared to other similar compounds

Properties

Molecular Formula

C13H9BrCl2O

Molecular Weight

332.0 g/mol

IUPAC Name

1-bromo-2,3-dichloro-4-phenylmethoxybenzene

InChI

InChI=1S/C13H9BrCl2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

AADMLMGSZDWMGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)Cl)Cl

Origin of Product

United States

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